2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide
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Overview
Description
2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide is an organic compound characterized by the presence of a bromo-substituted methoxyphenyl group and an oxetane ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the para position.
Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride to form 2-(4-bromo-2-methoxyphenyl)acetate.
Oxetane Formation: The acetate is reacted with oxetane-3-amine under suitable conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for bromination and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating conditions.
Major Products
Oxidation: 2-(4-Bromo-2-formylphenyl)-N-(oxetan-3-yl)acetamide.
Reduction: 2-(2-Methoxyphenyl)-N-(oxetan-3-yl)acetamide.
Substitution: 2-(4-Amino-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of brominated phenyl groups and oxetane rings on biological systems. It may serve as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the oxetane ring can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide
- 2-(4-Fluoro-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide
- 2-(4-Iodo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide
Uniqueness
Compared to its analogs, 2-(4-Bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The bromo group is larger and more polarizable than other halogens, which can lead to different interaction profiles and potentially enhanced biological effects.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-N-(oxetan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-11-5-9(13)3-2-8(11)4-12(15)14-10-6-17-7-10/h2-3,5,10H,4,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLXJNHYNDPZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)NC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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